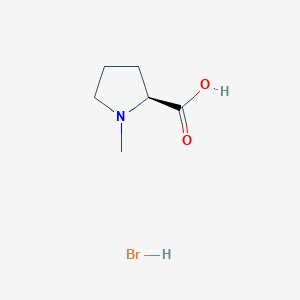
DL-alpha-Methylprolinehbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-Methylproline Hydrobromide typically involves the following steps :
Conversion with Chloral: Proline is first converted to 2-trichloromethyloxazolidinone using chloral.
Methylation: The intermediate is then methylated with methyl bromide to form 4-methyl-2-trichloromethyloxazolidinone.
Conversion with Aqueous Hydrochloric Acid: Finally, the intermediate is treated with aqueous hydrochloric acid to yield DL-Alpha-Methylproline.
Industrial Production Methods: Industrial production methods for DL-Alpha-Methylproline Hydrobromide are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: DL-Alpha-Methylproline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amino acid derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various amino acid derivatives and oxo compounds, which are valuable intermediates in peptide synthesis and other biochemical applications .
科学的研究の応用
DL-Alpha-Methylproline Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of pharmaceuticals, especially those targeting specific protein-protein interactions.
作用機序
The mechanism of action of DL-Alpha-Methylproline Hydrobromide involves its incorporation into peptides and proteins, where it influences their structure and function. The compound acts as a conformationally restricted amino acid, stabilizing specific secondary structures such as β-turns and polyproline helices . This stabilization is achieved through the unique conformational properties of the pyrrolidine ring, which restricts the flexibility of the peptide backbone .
類似化合物との比較
Alpha-Methyl-L-Proline: Similar in structure but differs in stereochemistry.
Beta-Methylproline: Another methylated proline derivative with different biological properties.
Hydroxyproline: A hydroxylated proline derivative commonly found in collagen.
Uniqueness: DL-Alpha-Methylproline Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group, which enhances its solubility and reactivity in biochemical applications .
特性
分子式 |
C6H12BrNO2 |
|---|---|
分子量 |
210.07 g/mol |
IUPAC名 |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChIキー |
AVCRXVSKODYLMN-JEDNCBNOSA-N |
異性体SMILES |
CN1CCC[C@H]1C(=O)O.Br |
正規SMILES |
CN1CCCC1C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


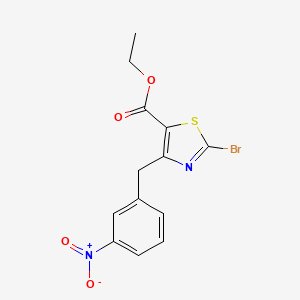
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
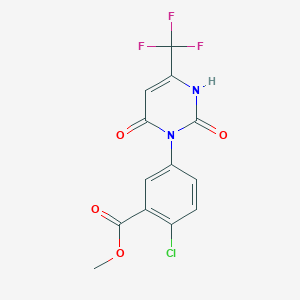
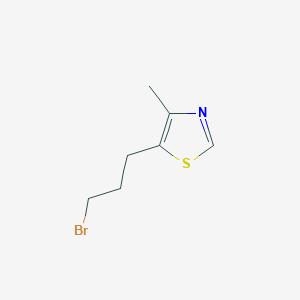
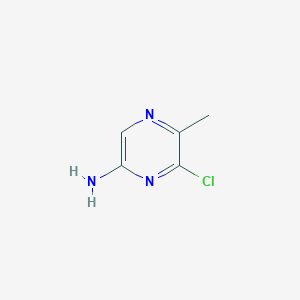
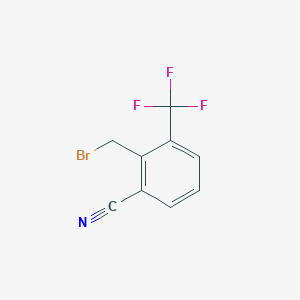
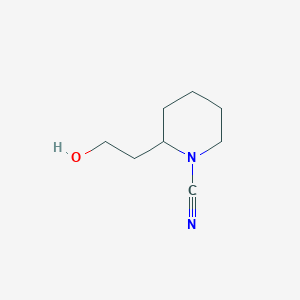
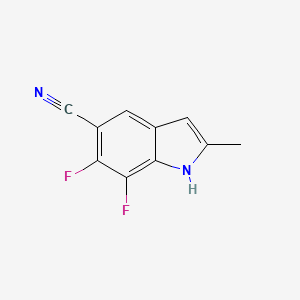
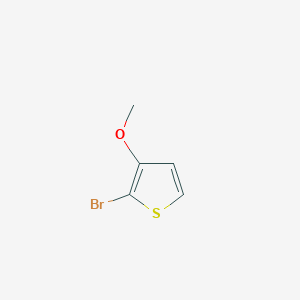
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)


![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
